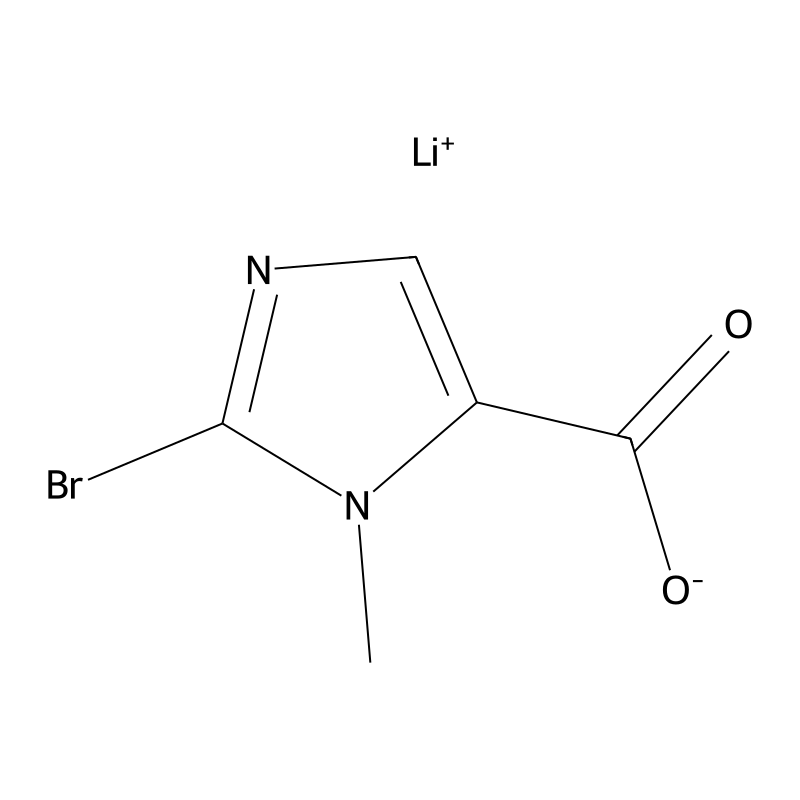

lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a lithium salt of a bromo-substituted imidazole derivative. Its molecular formula is and it has a molar mass of approximately 210.94 g/mol. The compound features a bromine atom at the second position of the imidazole ring, a methyl group at the first position, and a carboxylate group at the fifth position. This structure contributes to its unique chemical properties, making it an interesting subject for various synthetic and biological applications .

Synthesis of Pharmaceutical Compounds:

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate (Li-BMIC) has been explored as a precursor for the synthesis of various pharmaceutically relevant molecules. Studies have shown its potential in the synthesis of:

- Imidazole derivatives: Li-BMIC can be used as a building block for the synthesis of novel imidazole derivatives with potential anti-inflammatory and analgesic properties [].

- Heterocyclic compounds: Li-BMIC has been employed in the synthesis of heterocyclic compounds, a class of molecules with diverse biological activities, including potential applications in anti-cancer and anti-microbial therapies [].

Catalyst for Organic Reactions:

Li-BMIC has been investigated as a catalyst for various organic reactions, offering potential advantages such as:

- High efficiency and selectivity: Studies have shown that Li-BMIC can promote organic reactions efficiently and selectively, leading to desired products with minimal formation of byproducts [].

- Environmentally friendly: Li-BMIC is considered a relatively green catalyst due to its reusability and mild reaction conditions, potentially reducing the environmental impact of organic synthesis [].

Material Science Applications:

Research suggests potential applications of Li-BMIC in the field of material science, including:

- Development of ionic liquids: Li-BMIC can be used as a starting material for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity, making them valuable in various applications like batteries and lubricants [].

- Synthesis of functional materials: Li-BMIC has been explored in the synthesis of functional materials with potential applications in areas like solar cells and energy storage devices [].

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Decarboxylation: Under certain conditions, the carboxylate group may undergo decarboxylation, resulting in the formation of imidazole derivatives with altered properties.

- Metal Complexation: The imidazole ring can coordinate with transition metals, which may enhance its reactivity and alter its biological activity .

Research indicates that lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate exhibits notable biological activities. It has been studied for its potential effects on:

- Neuroprotective Properties: Compounds containing imidazole rings are often investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

- Antimicrobial Activity: Some studies suggest that bromo-substituted imidazoles may possess antimicrobial properties, making them candidates for pharmaceutical development .

The synthesis of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves several steps:

- Preparation of 2-bromo-1-methyl-1H-imidazole: This can be achieved through bromination of 1-methylimidazole using bromine or other brominating agents.

- Carboxylation: The bromo compound is then reacted with carbon dioxide or a carboxylic acid derivative to introduce the carboxylate group.

- Lithiation: Finally, lithium salts are introduced to form the lithium salt of the compound .

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate finds applications in various fields:

- Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound in drug discovery.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

- Material Science: Its unique properties may be utilized in developing new materials with specific functionalities .

Interaction studies involving lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate focus on its binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with specific receptors or enzymes involved in neurotransmitter regulation .

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | Contains a methyl group and carboxylate functionality | 0.84 |

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | Different substitution pattern but similar core structure | 0.82 |

| Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | Amino substitution instead of bromo | 0.77 |

| Lithium 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Similar lithium salt structure but different position | 0.71 |

These comparisons highlight the uniqueness of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate in terms of its specific substitution pattern and potential applications in medicinal chemistry .